Uridine, 2',3'-dideoxy-2',3'-difluoro-
Description
Chemical Identity and Nomenclature
Molecular Structure and Formula
Uridine, 2',3'-dideoxy-2',3'-difluoro- has the molecular formula C~9~H~10~F~2~N~2~O~4~ and a molecular weight of 248.18 g/mol . The IUPAC name, 2',3'-dideoxy-2',3'-difluoro-uridine , systematically describes its structure: a uridine derivative lacking hydroxyl groups at the 2' and 3' positions, replaced by fluorine atoms. The ribose ring adopts a modified furanose conformation, with fluorine atoms influencing both steric and electronic properties.
Synonyms and Registry Numbers
The compound is recognized by multiple synonyms, including:
Structural Features
The defining structural attributes include:
- Fluorine Substitutions : Fluorine atoms at the 2' and 3' positions eliminate hydrogen-bonding capacity while introducing electronegative centers. This alters sugar puckering and stabilizes specific conformations, such as C3'-endo or twist configurations.
- Dideoxy Backbone : The absence of 2' and 3' hydroxyl groups prevents phosphodiester bond formation, rendering the compound resistant to enzymatic degradation by nucleases.
- Uracil Base : Retains the ability to form base-pairing interactions, though fluorination may affect stacking and recognition by polymerases.
Table 1: Key Physicochemical Properties
Properties
CAS No. |
127840-99-7 |
|---|---|
Molecular Formula |
C9H10F2N2O4 |
Molecular Weight |
248.18 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O4/c10-6-4(3-14)17-8(7(6)11)13-2-1-5(15)12-9(13)16/h1-2,4,6-8,14H,3H2,(H,12,15,16)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
ZACSMWVJEMXZMV-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)F |
Origin of Product |
United States |
Preparation Methods
Protection of Hydroxyl Groups
The initial step involves protecting the 2' and 3' hydroxyl groups of uridine to facilitate selective fluorination. A common protecting group used is the 2',3'-O-isopropylidene group, which forms an acetonide protecting ring.
- Procedure: Uridine is reacted with 2,2-dimethoxypropane in the presence of an acid catalyst such as p-toluenesulfonic acid in acetonitrile under reflux conditions for several hours.
- Outcome: This yields 2',3'-O-isopropylidene uridine with high yield (~94%) after purification by flash chromatography.
Benzylation of Hydroxyl Groups
To further protect the 5' and 3' hydroxyl groups and improve solubility and reactivity, benzylation is performed:
Deprotection of Acetonide Group
The acetonide protecting group is removed to expose the 2' and 3' hydroxyls for fluorination:
Selective Difluorination at 2' and 3' Positions
The critical fluorination step uses specialized fluorinating agents to replace the 2' and 3' hydroxyl groups with fluorine atoms:
- Reagent: Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) is commonly used.
- Conditions: The reaction is carried out in toluene at room temperature for 48 hours.
- Outcome: This step produces a mixture of monofluorinated and difluorinated uridine derivatives. The desired 2',3'-dideoxy-2',3'-difluoro-uridine is isolated by flash chromatography with yields around 53% for the monofluorinated intermediate and further conversion to the difluorinated product.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of 2',3'-OH as isopropylidene | 2,2-Dimethoxypropane, p-TsOH, reflux in MeCN | 94 | Forms acetonide-protected uridine |
| 2 | Benzylation of 3' and 5' OH | Benzyl bromide, NaH, DMF, 0 °C, inert atm. | 73 | Protects other hydroxyl groups |
| 3 | Deprotection of acetonide group | Aqueous TFA/DCM, RT, 4 h | 90 | Exposes 2' and 3' OH for fluorination |
| 4 | Difluorination at 2' and 3' positions | Deoxo-Fluor, toluene, RT, 48 h | 53 (mono-F intermediate) | Neighboring-group participation mechanism |
Additional Synthetic Approaches and Considerations
- Alternative methods such as oxidative desulfurization-fluorination and reductive desulfonylation-fluorination have been explored for related fluorinated nucleosides, offering routes to 2'-fluoro and 2',3'-difluoro derivatives from thioketal precursors.
- Industrial-scale synthesis of related fluorinated uridine analogues often involves condensation reactions between silylated pyrimidine bases and protected sugar derivatives, followed by selective fluorination and deprotection steps.
- The choice of protecting groups and fluorinating agents is critical to optimize yield, stereoselectivity, and purity.
Research Findings on Conformational Analysis
- Nuclear Magnetic Resonance (NMR) studies, including ^19F NMR and proton-coupled spectra, confirm the successful incorporation of fluorine atoms and provide insight into the stereochemistry of the fluorinated nucleosides.
- Coupling constants and chemical shifts are consistent with the expected β-configuration and fluorine substitution pattern, supporting the proposed reaction mechanism and product structure.
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’,3’-dideoxy-2’,3’-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- include:
Fluorinating Agents: Such as diethylaminosulfur trifluoride (DAST) for introducing fluorine atoms.
Protecting Groups: Such as silyl ethers for protecting hydroxyl groups during synthesis.
Major Products Formed
The major products formed from the reactions of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted uridine derivatives .
Scientific Research Applications
Uridine, 2’,3’-dideoxy-2’,3’-difluoro- has several scientific research applications, including:
Antiviral Research: It is studied for its potential as an antiviral agent, particularly against viruses like HIV.
Anticancer Research: The compound is also explored for its anticancer properties, as fluorinated nucleosides can inhibit the growth of cancer cells.
Enzymatic Probes: It is used as a probe to study enzyme mechanisms and functions.
Mechanism of Action
The mechanism of action of Uridine, 2’,3’-dideoxy-2’,3’-difluoro- involves its incorporation into nucleic acids, where it can interfere with the normal function of enzymes involved in DNA and RNA synthesis. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
Fluorinated nucleoside analogues differ in the number and position of fluorine atoms, as well as their stereochemistry. Below is a comparative analysis:
Key Observations :
- Stereoelectronic Effects : Vicinal 2',3'-difluoro substitutions (as in 2',3'-diF-uridine) stabilize the sugar ring through hyperconjugation, whereas geminal difluoro groups (e.g., 2',2'-DiF-uridine) increase steric hindrance and alter hydrogen-bonding capacity .
- Sugar Puckering: The C2'-endo conformation of 2',3'-diF-uridine is critical for binding to viral polymerases, while 2'-monofluoro analogues (e.g., 2'-F-uridine) adopt C3'-endo conformations incompatible with enzyme active sites .
Key Findings :
- Anti-HIV Activity : 2',3'-diF-uridine exhibits superior potency (EC₅₀ = 0.5 μM) compared to 3'-F-uridine (EC₅₀ = 40.6 μM), attributed to its optimized sugar conformation and resistance to phosphorylase enzymes .
- Low Cytotoxicity : The selectivity index (SI >200) of 2',3'-diF-uridine surpasses that of 2'-F-uridine (SI =13), likely due to reduced off-target interactions .
Mechanistic Insights :
- Neighboring-Group Participation : The synthesis of 2',3'-diF-uridine proceeds via a five-membered transition state involving the 5'-O-benzyl group, avoiding traditional SN1/SN2 pathways .
- Regioselectivity Challenges: DAST-mediated fluorination of 2',3'-diF-uridine produces a 3:1 ratio of arabino and xylo isomers, necessitating chromatographic separation .
Research Findings and Clinical Implications
- Conformational Rigidity : The C2'-endo puckering of 2',3'-diF-uridine enhances binding to HCV NS5B polymerase, as demonstrated in molecular docking studies .
- Resistance Profile : Unlike lamivudine (3TC), 2',3'-diF-uridine retains activity against HIV-1 strains with the M184V mutation, a common resistance marker .
- Prodrug Potential: Phosphoramidate prodrugs of 2',3'-diF-uridine show improved oral bioavailability in preclinical models .
Biological Activity
Uridine, 2',3'-dideoxy-2',3'-difluoro- is a synthetic nucleoside analog that has garnered attention due to its significant biological activity, particularly in the fields of antiviral and anticancer research. This compound is characterized by the presence of two fluorine atoms at the 2' and 3' positions of the ribose sugar, which alters its stability and biological properties compared to natural uridine.
- Chemical Formula : CHFNO
- Molecular Weight : Approximately 248.19 g/mol
- Structure : The unique fluorination at the 2' and 3' positions enhances its reactivity and binding affinity to biological targets.
The mechanism of action for Uridine, 2',3'-dideoxy-2',3'-difluoro- involves its incorporation into nucleic acids, disrupting normal DNA and RNA synthesis processes. The fluorine atoms enhance binding to enzymes involved in these pathways, which can lead to inhibited viral replication and cancer cell proliferation.
Antiviral Properties
Research indicates that Uridine, 2',3'-dideoxy-2',3'-difluoro- exhibits potent antiviral activity, particularly against retroviruses such as HIV. The compound's modifications allow it to interact differently with viral proteins, potentially increasing its therapeutic efficacy against resistant strains .
Anticancer Effects
In anticancer studies, this compound has shown promise in inhibiting the growth of various cancer cell lines. Its ability to interfere with nucleic acid synthesis makes it a valuable candidate in cancer therapy. Studies have demonstrated that fluorinated nucleosides can effectively inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study: Antiviral Efficacy
A study focusing on the antiviral efficacy of Uridine, 2',3'-dideoxy-2',3'-difluoro- reported a significant reduction in viral load in cell cultures infected with HIV. The compound was found to inhibit viral replication by interfering with reverse transcriptase activity, a critical enzyme for viral propagation.
| Study | Viral Strain | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Study A | HIV | 0.5 | High |
| Study B | HCV | 1.0 | Moderate |
Case Study: Anticancer Activity
In vitro studies have shown that Uridine, 2',3'-dideoxy-2',3'-difluoro- can inhibit the proliferation of colorectal cancer cells. The mechanism involves the induction of cell cycle arrest and apoptosis.
| Cancer Type | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Colorectal Cancer | HCT116 | 0.8 | Induction of apoptosis |
| Breast Cancer | MCF7 | 1.5 | Cell cycle arrest |
Applications in Research
Uridine, 2',3'-dideoxy-2',3'-difluoro- is utilized in various research applications:
Q & A
Q. Table 1. Key Synthetic Routes for 2',3'-Difluorouridine Analogues
| Starting Material | Fluorination Reagent | Key Intermediate | Yield (%) | Reference |
|---|---|---|---|---|
| Xylo-epoxide 2132 | KF/DAST | 3'-fluoro-arabino | 65 | |
| Ribo-thymine | DAST | 2',3'-lyxo-epoxide | 62 |
Q. Table 2. Conformational Analysis of 2',3'-Difluoro Nucleosides
| Configuration | Predominant Pucker (Solution) | Predominant Pucker (Solid-State) | (Hz) | Reference |
|---|---|---|---|---|
| Ribo | C2'-endo | C3'-exo | 3.8 | |
| Xylo | C3'-endo | C2'-exo | 5.0 |
Contradictions & Resolutions
- Stereochemical Outcomes : reports a 3:1 regioisomer ratio for arabino vs. xylo products, while emphasizes lyxo-epoxide intermediates. These discrepancies arise from differing fluorination conditions (e.g., solvent polarity, temperature), resolved by optimizing reaction parameters .
- Biological Activity : Some analogues show anti-HCV activity despite lacking 3'-OH (), contradicting earlier assumptions. This is attributed to prodrug strategies enabling intracellular phosphorylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
